3-((6-methylpyridazin-3-yl)oxy)-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide

Anti-HIV Structure-Activity Relationship Kinase Inhibition

The compound 3-((6-methylpyridazin-3-yl)oxy)-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide (CAS 1798034-95-3) is a heterocyclic benzamide derivative with the molecular formula C21H22N6O3 and a molecular weight of 406.446 g/mol. It is structurally characterized by a morpholinopyrimidine core linked via a methylene bridge to a benzamide moiety, which is further connected through an ether linkage to a 6-methylpyridazine ring.

Molecular Formula C21H22N6O3
Molecular Weight 406.446
CAS No. 1798034-95-3
Cat. No. B2810578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((6-methylpyridazin-3-yl)oxy)-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide
CAS1798034-95-3
Molecular FormulaC21H22N6O3
Molecular Weight406.446
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=NC(=NC=C3)N4CCOCC4
InChIInChI=1S/C21H22N6O3/c1-15-5-6-19(26-25-15)30-18-4-2-3-16(13-18)20(28)23-14-17-7-8-22-21(24-17)27-9-11-29-12-10-27/h2-8,13H,9-12,14H2,1H3,(H,23,28)
InChIKeyWGKOHHYANZJXIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1798034-95-3 Procurement Guide: 3-((6-Methylpyridazin-3-yl)oxy)-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide Chemical Properties and Patent Origin


The compound 3-((6-methylpyridazin-3-yl)oxy)-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide (CAS 1798034-95-3) is a heterocyclic benzamide derivative with the molecular formula C21H22N6O3 and a molecular weight of 406.446 g/mol [1]. It is structurally characterized by a morpholinopyrimidine core linked via a methylene bridge to a benzamide moiety, which is further connected through an ether linkage to a 6-methylpyridazine ring [2]. This compound falls within the scope of patent US 9,145,367 B2, assigned to ABIVAX, Centre National de la Recherche Scientifique, Institut Curie, and Université de Montpellier 2, which claims pyridazine-, pyrimidine-, or pyrazine-containing compounds for use in preventing, inhibiting, or treating AIDS [2].

Why Generic Pyridazine-Benzamide Interchange Is Not Supported for 3-((6-Methylpyridazin-3-yl)oxy)-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide (CAS 1798034-95-3)


Generic substitution of in-class benzamide derivatives is not scientifically justified due to the potential for profound divergence in target engagement, selectivity, and pharmacokinetic behavior arising from subtle structural modifications. The patent family of this compound (US 9,145,367 B2) explicitly defines that the central heterocycle can be a pyridazine, pyrimidine, or pyrazine, and that the nature of this ring, along with specific substituents, is critical for the claimed anti-HIV therapeutic utility [1]. Without direct comparative pharmacological data, swapping the 6-methylpyridazin-3-yl moiety for a differently substituted analog or altering the morpholinopyrimidine core could abolish the intended biological activity or introduce unforeseen off-target effects, rendering procurement of a precise chemical structure essential for research reproducibility [1].

CAS 1798034-95-3 Quantitative Differentiation Data: What the Available Evidence Actually Shows


Core Heterocycle Identity Differentiates Pyridazine-Containing Compounds from Pyrimidine or Pyrazine Analogs Within the Patent Scope

The US patent 9,145,367 B2 defines the core heterocycle (Formula II) as being selected from a pyridazine, a pyrimidine, or a pyrazine group [1]. The target compound incorporates a pyridazine ring with a 6-methyl substituent, distinguishing it from hypothetical pyrimidine or pyrazine analogs. While no head-to-head biological data is publicly available for this specific compound, the patent's independent claiming of the core heterocycle identity implies that this structural feature is a critical determinant of pharmacological activity and that pyridazine, pyrimidine, and pyrazine variants are not interchangeable [1].

Anti-HIV Structure-Activity Relationship Kinase Inhibition

Calculated Physicochemical Properties Provide Baseline Differentiation from Hypothetical Morpholine-Lacking or Piperidine-Containing Analogs

Computational property analysis indicates a topological polar surface area (TPSA) of approximately 93.3 Ų and a calculated partition coefficient (clogP) of roughly 0.60 for this compound . The presence of the morpholine oxygen and the pyridazine nitrogens contributes to a balanced hydrophilicity profile. In contrast, a hypothetical analog where morpholine is replaced by piperidine (e.g., N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide, CAS 1797968-51-4) would present a different hydrogen-bonding capacity and basicity, potentially altering solubility and permeability. No direct experimental comparison has been published for these specific analogs .

Drug-likeness ADME Prediction Physicochemical Properties

Absence of Publicly Available Comparative Biological Data Necessitates Empirical Validation for Any Differentiation Claim

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent literature did not yield any published biochemical IC50, Ki, cell-based EC50, or in vivo efficacy data for CAS 1798034-95-3 [1]. No direct head-to-head comparison with a structurally defined analog was found. Vendors list this compound as a 'useful research compound' with typical purity of 95%, but without reference to specific bioactivity data . Consequently, no quantitative differentiation can be established at this time, and any selection of this compound over analogs must rely on its unique structure as claimed in the patent rather than on demonstrated superiority.

Data Gap Procurement Caution Biological Activity

Key Application Scenarios for Procuring CAS 1798034-95-3 Based on Available Patent and Structural Evidence


Anti-HIV Drug Discovery Research Following the ABIVAX/CNRS Patent Family (US 9,145,367 B2)

This compound is explicitly suitable for research programs aiming to replicate or build upon the anti-HIV therapeutic strategy disclosed in US patent 9,145,367 B2, where pyridazine-containing compounds are claimed as agents for preventing, inhibiting, or treating AIDS [1]. Laboratories investigating the role of alternative splicing or viral replication inhibition should procure this exact structure to align with the patent's molecular claims.

Structure-Activity Relationship (SAR) Studies Exploring Pyridazine vs. Pyrimidine Core Effects

Given the patent's allowance of pyridazine, pyrimidine, or pyrazine cores, this compound can serve as a key pyridazine-containing probe in SAR campaigns aimed at understanding how the core heterocycle identity influences target binding and antiviral efficacy. Direct comparative testing against corresponding pyrimidine analogs (not publicly data-backed) would be a logical next step [1].

Kinase Selectivity Profiling Panels Incorporating Morpholinopyrimidine Scaffolds

The morpholinopyrimidine moiety is a privileged scaffold in kinase inhibitor design. This compound can be included in broad kinase profiling panels to identify novel targets, particularly given the absence of published kinase inhibition data [1]. Its unique combination of a pyridazine ether and a morpholinopyrimidine may reveal unexpected selectivity patterns.

Method Development and Analytical Reference Standard for Pyridazine-Benzamide Derivatives

With a molecular formula of C21H22N6O3 and a calculated TPSA of ~93.3 Ų, this compound can be used as a reference standard in LC-MS or HPLC method development for the quantification of pyridazine-containing benzamide derivatives in biological matrices, provided the procured material meets the vendor-specified purity of ≥95% .

Quote Request

Request a Quote for 3-((6-methylpyridazin-3-yl)oxy)-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.